

LDC1267: A Comparative Analysis of Selectivity Against Other TAM Kinase Inhibitors

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For researchers and professionals in drug development, the selection of a potent and selective kinase inhibitor is paramount. This guide provides a detailed comparison of **LDC1267**'s selectivity profile against other notable TAM (TYRO3, AXL, MER) kinase inhibitors, supported by experimental data and protocols.

Selectivity Profiles of TAM Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **LDC1267** and other TAM inhibitors against the three TAM family kinases and other relevant kinases. Lower IC50 values indicate greater potency.



Inhibitor	TYRO3 IC50 (nM)	AXL IC50 (nM)	MER IC50 (nM)	Other Notable Kinase Targets (IC50 in nM)
LDC1267	8[1][2]	29[1][2]	<5[1][2]	MET, Aurora B, Lck, Src, CDK8 (lower activity)[3]
BMS-777607	4.3[4]	1.1[4][5]	-	c-Met (3.9), Ron (1.8)[4]
Merestinib (LY2801653)	28[6][7]	2[6][7]	10[6][7]	c-Met (Ki=2), MST1R (11), FLT3 (7), TEK (63), ROS1, DDR1/2 (0.1/7), MKNK1/2 (7)[6] [7]
Gilteritinib (ASP2215)	-	0.73[4]	-	FLT3 (0.29)[4], ALK, LTK[8]

Experimental Protocols

The determination of inhibitor selectivity is crucial for understanding its potential therapeutic window and off-target effects. Below are detailed methodologies for key experiments cited in the comparison.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay format was utilized for the characterization of LDC1267.[3]

Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor 647-labeled kinase tracer (acceptor) are used. When the tracer is displaced by the inhibitor, the FRET signal decreases.



Protocol:

- Reagent Preparation:
 - Assay Buffer: 20 mM HEPES, pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij35.
 - Prepare serial dilutions of the test compound (e.g., LDC1267) in DMSO, followed by dilution in assay buffer.
 - Prepare a solution of the target kinase (e.g., GST-tagged AXL), Eu-labeled anti-GST antibody, and the Alexa Fluor 647-labeled tracer in assay buffer.
- Assay Procedure:
 - In a 384-well plate, add the test compound solution.
 - Add the kinase/antibody/tracer mixture to initiate the reaction.
 - Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
 - The ratio of the acceptor to donor fluorescence is calculated.
 - IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Phosphorylation Assay

This type of assay is used to determine an inhibitor's activity within a cellular context.

Principle: This method measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within intact cells. This is often assessed by western blotting or ELISA-based methods.

Protocol:



· Cell Culture and Treatment:

- Plate cells (e.g., Ba/F3 cells engineered to express a specific TAM kinase) in appropriate growth medium and allow them to adhere or reach a certain density.
- Starve the cells of serum or growth factors if necessary to reduce basal kinase activity.
- Pre-treat the cells with various concentrations of the test inhibitor for a defined period.
- Stimulate the cells with a ligand (e.g., Gas6) to induce kinase activation and phosphorylation, if required.
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- · Detection of Phosphorylation:
 - Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the target kinase or its substrate, and a loading control (e.g., total protein or a housekeeping gene product).
 - ELISA: Use a sandwich ELISA kit with a capture antibody for the total protein and a detection antibody for the phosphorylated form.

Data Analysis:

- Quantify the band intensities (Western blot) or absorbance values (ELISA).
- Normalize the phospho-protein signal to the total protein or loading control.
- Calculate the percent inhibition for each inhibitor concentration relative to the stimulated control.



 Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Kinome-Wide Selectivity Profiling (KINOMEscan™)

This platform is a competition binding assay used to determine the selectivity of an inhibitor against a large panel of kinases.

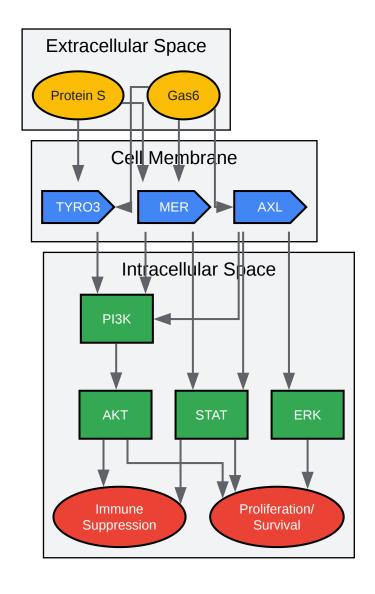
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified by qPCR of a DNA tag conjugated to the kinase.

Protocol:

- A DNA-tagged kinase is mixed with the test compound and a ligand-functionalized solid support (beads).
- The mixture is incubated to allow for binding to reach equilibrium.
- The beads are washed to remove unbound kinase.
- The amount of kinase remaining bound to the beads is quantified using qPCR.
- The results are reported as the percentage of the kinase that remains bound in the presence
 of the test compound, compared to a DMSO control. A lower percentage indicates stronger
 binding of the inhibitor.

Visualizations TAM Signaling Pathway



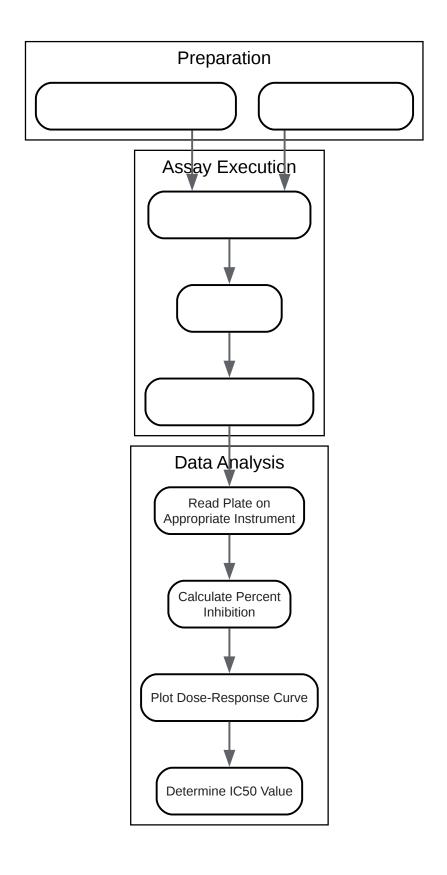


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Caption: Simplified TAM signaling pathway.

Experimental Workflow for Kinase Inhibitor IC50 Determination





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Caption: General workflow for determining kinase inhibitor IC50.



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